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Compound of Interest

Compound Name:
2-(2-Fluoropyridin-4-yl)propan-1-

amine

CAS No.: 2248279-60-7

Cat. No.: B2851182

Get Quote

Strategic Importance & Molecular Profile[3]
The scaffold 2-(2-Fluoropyridin-4-yl)propan-1-amine represents a critical "privileged

structure" in modern drug discovery.[2] The 2-fluoropyridine moiety serves as a bioisostere for

pyridine or phenyl rings, offering improved metabolic stability by blocking oxidative metabolism

at the electron-deficient C2 position.[2] The chiral aminopropyl chain provides a vector for

solubilizing groups or specific binding pocket interactions (e.g., Asp/Glu residues in kinase

hinge regions).[1]
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Property Value Notes

IUPAC Name
2-(2-Fluoropyridin-4-yl)propan-

1-amine

Formula

C

H

FN

Exact Mass 154.0906 Monoisotopic

Chirality Yes (C2 of propyl chain) Enantiomers: (R) and (S)

Key Features
Fluorine (

F), Basic Amine, Pyridine N

Analytical Strategy: The "Triad of Evidence"
To certify the structure, we employ a triad of orthogonal techniques: High-Resolution Mass

Spectrometry (HRMS) for elemental composition, Multinuclear NMR for connectivity, and Chiral

HPLC for stereochemical integrity.[1]

Elucidation Workflow
The following diagram outlines the logical flow for full structural assignment.
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Click to download full resolution via product page

Caption: Step-by-step structural validation workflow ensuring elemental, regiochemical, and

stereochemical accuracy.

Mass Spectrometry (HRMS)[1][9]
Objective: Confirm molecular formula and rule out defluorinated impurities.

Method: ESI-TOF or Orbitrap (Positive Mode).[1][2]

Theoretical [M+H]
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: 155.0979 m/z.[1]

Acceptance Criteria:

ppm < 5 ppm.

Key Fragmentation: Look for loss of NH

(17 Da) and the characteristic fluoropyridine fragment.[1]

Nuclear Magnetic Resonance (NMR) Analysis[1][4]
[5][6][7][8][10][11]
This is the primary tool for proving the 2,4-substitution pattern of the pyridine ring.[1][2] The

fluorine atom introduces spin-spin coupling (

and

) that is diagnostic.[1]

H NMR Assignment (400 MHz, DMSO- )
The spectrum will display distinct regions: the aromatic pyridine protons and the aliphatic side

chain.[1]
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Position Type
Approx. Shift (

)

Multiplicity &
Coupling (

)

Structural
Logic

Pyridine H3 Ar-H 7.10 - 7.20
dd (

Hz)

H3 is ortho to F;

small coupling.[1]

[2]

Pyridine H5 Ar-H 7.30 - 7.40 dd or m

H5 is meta to F;

coupling is

complex.[2]

Pyridine H6 Ar-H 8.10 - 8.20
d (

Hz)

H6 is meta to F;

typical pyridine

-proton.[1][2]

CH (Methine) Alkyl 2.80 - 3.00 sextet

Chiral center;

couples to CH

and CH

.[1][2]

CH

(Amine)
Alkyl 2.60 - 2.80 d (diastereotopic)

Adjacent to chiral

center; may

appear as ABX.

[1][2]

CH Methyl 1.15 - 1.25
d (

Hz)

Doublet due to

coupling with

methine.[2]

F NMR (376 MHz, DMSO- )
Signal: Single peak expected around -68 to -72 ppm (referenced to CFCl

).[1][2]

Significance: Absence of other peaks confirms no regioisomers (e.g., 3-fluoro or 2,6-difluoro

impurities).[1][2]
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Connectivity Logic (HMBC)
To prove the alkyl chain is at position 4 (not 3 or 5), observe the HMBC (Heteronuclear Multiple

Bond Correlation).

Methine CH
(Side Chain)

Pyridine C4
(Quaternary)

3J Pyridine C3
(CH)

3J

Pyridine C5
(CH)3J

Fluorine (C2) 3J (Small)

2J (Large)

Click to download full resolution via product page

Caption: HMBC correlations proving the side chain attachment at C4. The Methine proton sees

C3 and C5, confirming the symmetry of the attachment point relative to the ring protons.[1]

Stereochemical Resolution (Chirality)[1]
The molecule contains one chiral center.[2] Synthetic routes usually yield a racemate.[2]

Separation and assignment of absolute configuration are required for drug development.[2]

Chiral HPLC Method Development
Standard reverse-phase C18 columns cannot separate enantiomers.[2] A polysaccharide-

based chiral stationary phase is required.[2]

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1][2]

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).[1][2]
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Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic primary

amine interacting with silanols.[1]

Detection: UV at 254 nm (Pyridine absorption).[1]

Expected Result: Two baseline-separated peaks (Enantiomer 1 and Enantiomer 2).[1][2]

Absolute Configuration Assignment
To assign R or S to the separated peaks, two methods are authoritative:

X-Ray Crystallography: Requires derivatization (e.g., salt formation with HBr or p-

toluenesulfonic acid) to form a single crystal.[1][2]

Mosher's Amide Analysis: React the amine with (

)-(-)-MTPA-Cl.[1][2] The resulting diastereomers will show distinct

H NMR shifts for the methyl group, allowing assignment based on the Mosher model.[1]

Experimental Protocols
Protocol A: Sample Preparation for NMR

Weigh 5-10 mg of the amine into a clean vial.[2]

Dissolve in 0.6 mL of DMSO-

(preferred over CDCl

to prevent amine salt formation with trace acid).

Add a trace of TMS (Tetramethylsilane) if internal referencing is required, though solvent

residual peak (2.50 ppm) is standard.[1]

Critical Step: If signals are broad (due to NH

exchange), add 1 drop of D

O to exchange the amine protons and sharpen adjacent CH
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signals.[1]

Protocol B: Chiral Resolution (Analytical)
System: Agilent 1200 or Waters Alliance HPLC.

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Sample: Dissolve 1 mg in 1 mL Ethanol (HPLC grade).

Injection: 5

L.

Calculation:

[1]

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of

Organic Compounds. 7th Edition. Wiley.[2] (Standard text for NMR coupling constants).

U.S. Food and Drug Administration (FDA). (1992).[1] Development of New Stereoisomeric

Drugs. Link

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

(Authoritative source for

F shifts in heterocycles).

Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-

Madison.[2] Link (Relevant for solvent choice and basicity).[1]

Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://www.chemicalbook.com/synthesis/2-amino-4-fluoropyridine.htm
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.fda.gov%2Fregulatory-information%2Fsearch-fda-guidance-documents%2Fdevelopment-new-stereoisomeric-drugs
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://www.chemicalbook.com/synthesis/2-amino-4-fluoropyridine.htm
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://www.chemicalbook.com/synthesis/2-amino-4-fluoropyridine.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Forganicchemistrydata.org%2Fhansreich%2Fresources%2Fpka%2F
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68fb38605dd091524f303e74/original/accurate-19f-nmr-chemical-shifts-in-fe-ii-complexes-with-the-lh20t-local-hybrid-functional.pdf
https://www.chemicalbook.com/synthesis/2-amino-4-fluoropyridine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2851182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation & Chiral Resolution: 2-(2-
Fluoropyridin-4-yl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
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resolution-2-2-fluoropyridin-4-yl-propan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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